2-Bromo-2-(perfluoro-n-butyl)ethylene

Description

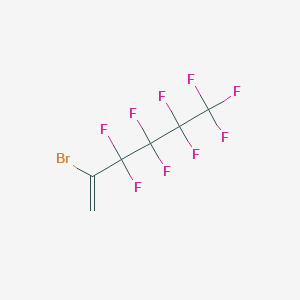

Chemical Structure and Properties 2-Bromo-2-(perfluoro-n-butyl)ethylene (CAS No. provided in ) is a fluorinated bromoalkene with the molecular formula $ \text{C}6\text{F}9\text{Br} $. Its structure features a bromine atom and a perfluoro-n-butyl group ($ \text{CF}2\text{CF}2\text{CF}2\text{CF}3 $) attached to a central ethylene moiety. The perfluoroalkyl chain confers exceptional chemical inertness, thermal stability, and hydrophobicity, typical of fluorocarbons.

Potential applications include use as intermediates in fluoropolymer synthesis or specialty materials requiring chemical resistance .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF9/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQRGPQLCIXCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895208 | |

| Record name | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59665-23-5 | |

| Record name | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-2-(perfluoro-n-butyl)ethylene typically involves the reaction of perfluoro-n-butyl iodide with a suitable brominating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-2-(perfluoro-n-butyl)ethylene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Addition Reactions: The double bond in the ethylene moiety allows for addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield saturated derivatives.

Common reagents used in these reactions include halogens, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Perfluorinated Compounds

2-Bromo-2-(perfluoro-n-butyl)ethylene serves as a crucial building block in the synthesis of more complex perfluorinated compounds. Its ability to undergo substitution and addition reactions allows chemists to create various derivatives that are essential in developing new materials and chemicals .

2. Reaction Mechanisms

The compound can participate in several types of chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.

- Addition Reactions : The double bond in the ethylene moiety facilitates addition reactions with halogens and other electrophiles.

- Oxidation and Reduction : It can be oxidized to form epoxides or reduced to yield saturated derivatives .

Biological Applications

1. Drug Development

The unique properties of this compound make it significant in the field of drug development, particularly for fluorinated pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and biological activity, making them attractive candidates for therapeutic agents .

2. Biotechnology

In biotechnology, this compound has been explored for its potential to enhance oxygen delivery in cell cultures. Perfluorocarbons are known for their ability to dissolve gases more effectively than water, which can improve yields in biological processes requiring oxygen .

Industrial Applications

1. Production of Specialty Materials

Industrially, this compound is utilized in the production of high-performance polymers and surfactants. Its fluorinated nature contributes to the chemical resistance and thermal stability of these materials, which are critical in applications ranging from coatings to electronic components .

2. Electrical Insulation

The compound is also used in manufacturing electrical insulation materials due to its excellent dielectric properties. This application is particularly relevant in aerospace and automotive industries where reliability under extreme conditions is paramount .

Mechanism of Action

The mechanism of action of 2-Bromo-2-(perfluoro-n-butyl)ethylene involves its interaction with various molecular targets. The bromine atom and the perfluorinated chain contribute to its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Bromoalkenes with Aryl or Alkyl Substituents

Ethyl 2-bromo-2-(4-bromophenyl)acetate (): Structure: Contains a brominated aryl group and ester functionality. Reactivity: Undergoes photoredox-catalyzed reduction, where the bromine on the aryl ring requires more negative potentials (-1.7 to -2.0 V vs. SCE) for debromination compared to aliphatic bromine . Contrast: The perfluoro-n-butyl group in the target compound is strongly electron-withdrawing, likely stabilizing the alkene and reducing susceptibility to nucleophilic attack compared to aryl-substituted analogs.

2-Bromo-2-methyl-propane (tert-butyl bromide, ):

- Structure : A simple tertiary alkyl bromide.

- Physical Properties : Boiling point 73.1°C, miscible with organic solvents.

- Contrast : The fluorinated chain in 2-bromo-2-(perfluoro-n-butyl)ethylene would significantly increase molecular weight and hydrophobicity, leading to higher boiling points and lower solubility in polar solvents .

Brominated Fluorinated Compounds

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone (): Structure: Combines bromine, fluorine, and a ketone group. Reactivity: Likely participates in halogen exchange or nucleophilic substitution. Contrast: The target compound’s ethylene backbone and perfluoroalkyl group may limit reactivity in ketone-based reactions but enhance stability in harsh environments .

2-Bromo-2-(bromomethyl)glutarontirile ():

- Structure : Brominated nitrile with dual bromine atoms.

- Toxicity : Exhibits reproductive toxicity in rats (TDLo: 1750 mg/kg).

- Contrast : Fluorinated bromoalkenes like this compound are less studied for toxicity but may pose distinct environmental persistence risks due to the perfluoroalkyl chain .

Bromo-Fluoro Aromatic Compounds

5-Bromo-2-(2-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran (): Structure: Aromatic bromo-fluoro heterocycle with a sulfinyl group. Applications: Potential use in pharmaceuticals or agrochemicals. Contrast: The target compound’s aliphatic fluorinated structure lacks aromatic conjugation, limiting its utility in π-π interactions but enhancing resistance to oxidation .

Reactivity and Functional Group Analysis

Biological Activity

2-Bromo-2-(perfluoro-n-butyl)ethylene (CAS No. 59665-23-5) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and a perfluorinated alkyl group, which significantly influences its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including proteins and nucleic acids. The perfluorinated moiety enhances lipophilicity, potentially allowing for better membrane permeability. The bromine atom can participate in nucleophilic substitution reactions, which may lead to the formation of reactive intermediates that can modify biological macromolecules.

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound. Research indicates that exposure to this compound can lead to cellular stress responses, oxidative damage, and alterations in gene expression profiles.

Environmental Impact

A study investigated the environmental persistence of perfluorinated compounds, including this compound. It was found that these compounds accumulate in aquatic environments and exhibit bioaccumulation potential, raising concerns about their long-term ecological effects .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and genotoxicity of this compound. Results indicated that the compound could induce DNA damage and affect cell viability at certain concentrations .

Research Findings

- Cellular Effects : Exposure to this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress in cultured cells .

- Gene Expression Alterations : Transcriptomic studies revealed that exposure alters the expression of genes involved in stress responses and metabolic processes, suggesting a broad impact on cellular function .

- Comparative Toxicity : When compared to other perfluorinated compounds, this compound exhibited unique toxicity profiles, indicating specific pathways affected by this compound .

Q & A

Q. Table 1: 19F NMR Spectral Assignments

| δ (ppm) | Assignment | Coupling Constants (Hz) |

|---|---|---|

| -81 | CF₃ | = 10.2 |

| -114 | CF₂ (adjacent to ethylene) | = 6.8 |

| -122 | Terminal CF₂ | = 8.5 |

What are the critical physicochemical properties to consider when handling this compound in synthetic workflows?

Answer:

Key properties include:

- Molecular formula : C₁₀H₂F₁₈Br (MW: 464.09 g/mol).

- CAS RN : 84551-43-9 (for regulatory compliance).

- Storage : Store at 0–6°C in airtight, fluoropolymer-lined containers to prevent hydrolysis.

- Reactivity : Susceptible to nucleophilic attack at the brominated carbon due to electron-withdrawing perfluoro groups.

Refer to safety data sheets (SDS) for handling protocols, including PPE requirements (e.g., nitrile gloves, fume hood use) .

What synthetic strategies are effective for introducing the perfluoro-n-butyl group in this compound?

Answer:

A two-step approach is recommended:

Radical Telomerization : React tetrafluoroethylene (TFE) with a brominated initiator (e.g., BrCF₂CF₂Br) under UV light.

Purification : Use fractional distillation to isolate the desired product, monitored by GC-MS.

Optimize reaction temperature (40–60°C) and pressure (2–4 atm) to minimize side products. Validate intermediate structures via 19F NMR .

How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing perfluoro groups polarize the C-Br bond, enhancing its susceptibility to nucleophilic substitution. For Suzuki-Miyaura couplings:

- Catalyst : Pd(PPh₃)₄ (1–2 mol%).

- Base : K₂CO₃ in DMF at 80°C.

- Limitation : Steric hindrance from perfluoroalkyl chains may reduce arylboronic acid coupling efficiency.

Characterize products via HRMS and ¹H/¹⁹F NMR to confirm regioselectivity .

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Storage : Use fluoropolymer containers at 0–6°C to prevent thermal decomposition.

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorocarbons.

- Emergency Response : For skin contact, rinse with 0.1% calcium gluconate solution; seek medical attention immediately .

How should researchers address discrepancies in reported spectral data for this compound?

Answer:

- Cross-Validation : Combine 19F NMR, FT-IR (C-Br stretch: 550–600 cm⁻¹), and HRMS (m/z 464.09 ± 0.01).

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict 19F chemical shifts and compare with experimental data.

- Batch Analysis : Replicate synthesis under standardized conditions to isolate solvent or temperature-dependent variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.